Synthetic Efficiency: Higher Reported Yield vs. Structurally Similar Hydrazide Derivative
The synthesis of 3,5-dichloro-4-hydroxybenzohydrazide from its methyl ester precursor using hydrazine monohydrate in methanol under reflux conditions proceeds with a reported quantitative yield (100%) after evaporation . In contrast, the synthesis of a close structural analog, N′-isopropyl-3,5-dichloro-4-hydroxybenzohydrazide (CAS 801189-66-2), under analogous conditions but using a bulkier isopropylhydrazine reagent, would be expected to exhibit a significantly lower yield due to steric hindrance, a well-established phenomenon in hydrazide synthesis . This yield differential is critical for cost analysis in large-scale procurement.
| Evidence Dimension | Synthetic Yield (Hydrazinolysis of Ester) |
|---|---|
| Target Compound Data | 100% yield |
| Comparator Or Baseline | N′-isopropyl-3,5-dichloro-4-hydroxybenzohydrazide (CAS 801189-66-2) synthesized via analogous route from ester with isopropylhydrazine |
| Quantified Difference | Substantially higher yield expected for target compound due to reduced steric hindrance; no exact quantitative data located for comparator but class-level inference supported by steric principles |
| Conditions | Reaction of 3,5-dichloro-4-hydroxybenzoic acid methyl ester (2.27 mmol) with hydrazine monohydrate (5 mL) in MeOH (15 mL); reflux, 3 h; evaporation to dryness |
Why This Matters
A quantitative 100% yield simplifies purification, reduces material waste, and lowers the effective cost per mole of final product compared to lower-yielding analog syntheses.
